2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:
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Formation of the Triazole Ring: : The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine, which is then reacted with carbon disulfide and potassium hydroxide to yield the triazole ring.
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Introduction of the Sulfanyl Group: : The triazole derivative is then treated with thiourea to introduce the sulfanyl group at the 3-position of the triazole ring.
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Acylation: : The final step involves the acylation of the sulfanyl-triazole derivative with 2-chloro-4,6-dimethylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar in structure but with a thiadiazole ring instead of a triazole ring.
2-Chloro-N-(3-chlorophenyl)acetamide: Lacks the triazole and sulfanyl groups, making it less complex.
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide lies in its combination of functional groups and the triazole ring. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.
Properties
Molecular Formula |
C18H17Cl2N5OS |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5OS/c1-10-6-11(2)16(14(20)7-10)22-15(26)9-27-18-24-23-17(25(18)21)12-4-3-5-13(19)8-12/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
HPLDHNRSQOCCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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